molecular formula C18H21N3O3 B6968188 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole

3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B6968188
M. Wt: 327.4 g/mol
InChI Key: RWDZWJSUEQVKGW-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, an azepane ring, and an oxadiazole ring. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include furan derivatives and azepane derivatives, which are then subjected to various cyclization conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the azepane ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the azepane ring may yield various reduced azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic applications, including as drug candidates for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole depends on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 3-(Furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(furan-2-yl)-5-[[2-(5-methylfuran-2-yl)azepan-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-8-9-15(23-13)14-6-3-2-4-10-21(14)12-17-19-18(20-24-17)16-7-5-11-22-16/h5,7-9,11,14H,2-4,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDZWJSUEQVKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CCCCCN2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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